molecular formula C12H13N3OS B5210233 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one

Cat. No.: B5210233
M. Wt: 247.32 g/mol
InChI Key: UTOVNRQOLZNWIP-UHFFFAOYSA-N
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Description

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the triazole ring in the structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one typically involves the reaction of 4-methyl-1,2,4-triazole-3-thiol with 4-methylbenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The sulfur atom in the triazole ring can also form strong interactions with metal ions, further contributing to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with similar biological activities.

    4-methyl-1,2,4-triazole-3-thiol: A precursor in the synthesis of the target compound.

    4-methylbenzoyl chloride: Another precursor used in the synthesis.

Uniqueness

2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethan-1-one is unique due to the presence of both the triazole ring and the sulfanyl group, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in scientific research and industry .

Properties

IUPAC Name

1-(4-methylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9-3-5-10(6-4-9)11(16)7-17-12-14-13-8-15(12)2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOVNRQOLZNWIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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